1-Oxo-1-(p-tolyl)propan-2-yl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate
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Overview
Description
1-Oxo-1-(p-tolyl)propan-2-yl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-(p-tolyl)propan-2-yl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Oxo-1-(p-tolyl)propan-2-yl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
1-Oxo-1-(p-tolyl)propan-2-yl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-Oxo-1-(p-tolyl)propan-2-yl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Oxo-1-(p-tolyl)propan-2-yl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Quinolinyl-pyrazoles: Compounds with a quinoline core structure and additional pyrazole rings.
4-Hydroxy-2-quinolones: Compounds with a quinoline core structure and hydroxyl groups.
Uniqueness
1-Oxo-1-(p-tolyl)propan-2-yl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both bromine and dimethylphenyl groups may confer unique chemical and biological properties compared to similar compounds.
Properties
CAS No. |
355420-97-2 |
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Molecular Formula |
C28H24BrNO3 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H24BrNO3/c1-16-5-8-20(9-6-16)27(31)19(4)33-28(32)24-15-26(21-10-7-17(2)18(3)13-21)30-25-12-11-22(29)14-23(24)25/h5-15,19H,1-4H3 |
InChI Key |
KANKBZPSPXHMSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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